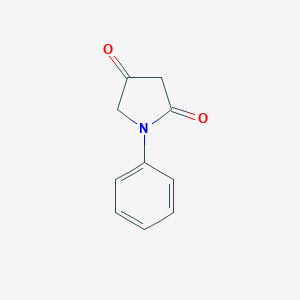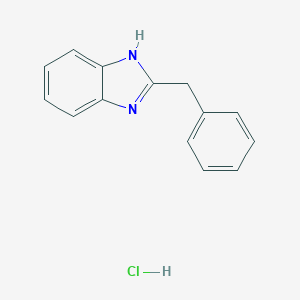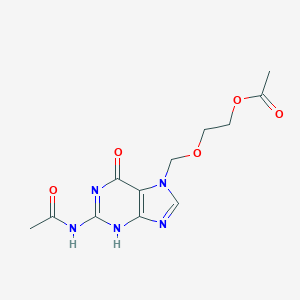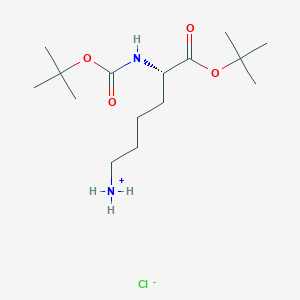
(S)-tert-Butyl-6-Amino-2-((tert-Butoxycarbonyl)amino)hexanoat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, or (S)-tBu 6-Amino-2-((tBuCO)amino)hexanoate hydrochloride, is an organic compound with a unique structure and properties. It is a chiral compound, meaning it has two forms that are non-superimposable mirror images of each other. It is a versatile compound with many applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung ist ein Derivat der Aminosäure Lysin, das durch tert-Butoxycarbonyl (Boc)-Gruppen geschützt ist . Diese Boc-Gruppen werden häufig in der Peptidsynthese verwendet, um die Aminogruppen zu schützen und zu verhindern, dass sie reagieren, bis die gewünschte Sequenz erreicht ist .
Proteinmodifikation
Die Boc-geschützten Aminosäurederivate, wie diese Verbindung, finden Anwendung in der Proteinmodifikation . Sie ermöglichen die selektive Modifikation von Proteinen, was für die Untersuchung von Proteinfunktion und -struktur entscheidend ist .
Dipeptidsynthese
Die Verbindung wurde als Ausgangsmaterial in der Dipeptidsynthese verwendet . Die Boc-geschützten Aminosäure-Ionenflüssigkeiten (Boc-AAILs) wurden mit häufig verwendeten Kupplungsreagenzien verwendet, um Dipeptide zu bilden .
Organische Synthese
Die Verbindung kann aufgrund ihrer mehreren reaktiven Gruppen in der organischen Synthese eingesetzt werden . Die Boc-Gruppen schützen die reaktiven Aminogruppen, so dass selektive Reaktionen stattfinden können .
Herstellung von t-Butylestern
Die Verbindung kann zur Herstellung von t-Butylestern verwendet werden . Dies ist besonders nützlich im Bereich der pharmazeutischen Chemie, wo Ester oft als Prodrugs verwendet werden
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves multiple steps including protection of the amine group, coupling with the carboxylic acid, and deprotection to obtain the final product.", "Starting Materials": ["(S)-tert-Butyl 6-amino-2-hexenoate", "tert-Butyl carbamate", "Hydrochloric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)"], "Reaction": ["Protection of the amine group by reacting (S)-tert-Butyl 6-amino-2-hexenoate with tert-Butyl carbamate in the presence of DCC and DIPEA to obtain (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate", "Coupling of the protected amine with the carboxylic acid by adding the protected amine to a solution of the carboxylic acid in DMF in the presence of DCC and DIPEA to obtain the protected dipeptide", "Deprotection of the tert-butoxycarbonyl group by treating the protected dipeptide with hydrochloric acid to obtain (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid hydrochloride", "Conversion of the carboxylic acid to the hydrochloride salt by treating with hydrochloric acid to obtain the final product (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride"] } | |
CAS-Nummer |
7750-45-0 |
Molekularformel |
C15H31ClN2O4 |
Molekulargewicht |
338.87 g/mol |
IUPAC-Name |
tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H |
InChI-Schlüssel |
DZPNNJVSGWQNCP-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
SMILES |
CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
Synonyme |
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride; N-Boc-lysine t-Butyl Ester Hydrochloride; Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)
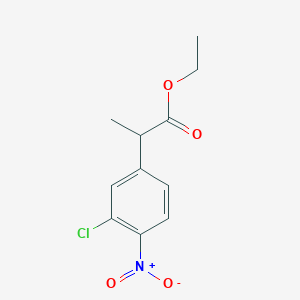
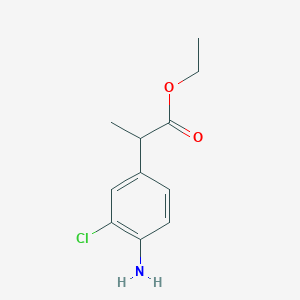

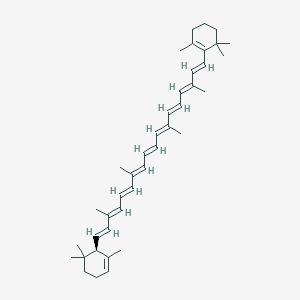
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)



